molecular formula C15H11N3 B2766402 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 118000-52-5

4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No. B2766402
CAS RN: 118000-52-5
M. Wt: 233.274
InChI Key: URUGTBXSBNZLKJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 157–159°C (literature value: 160°C) .
  • IR Spectra : Key absorption bands at 2905 cm⁻¹ , 1640 cm⁻¹ , 1605 cm⁻¹ , and others .

Scientific Research Applications

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile. For instance, Zhao et al. (2015) investigated the anticancer activity of Zn(II) complexes bearing benzimidazole-based derivatives, revealing significant cytotoxic properties against various carcinoma cells (Zhao et al., 2015). Similarly, Bera et al. (2021) synthesized a tridentate NNN ligand, which showed potential anticancer activity against human monocytic cells (Bera et al., 2021).

DNA Interaction and Antimicrobial Effects

Katsura et al. (1992) synthesized imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, which showed promising pharmacological activities including DNA interaction and antimicrobial effects (Katsura et al., 1992).

Material Chemistry

In the field of material chemistry, compounds similar to 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile have been studied. Sairem et al. (2012) explored the synthesis of hydrocarbon platinum group metal complexes, which could have applications in materials science (Sairem et al., 2012).

Radioligand Development

Shimoda et al. (2016) found that 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogues, structurally related to the compound , are candidates for positron emission tomography (PET) imaging agents, indicating potential for diagnostic imaging applications (Shimoda et al., 2016).

Chemical Synthesis and Transformation

The compound and its derivatives have also been used in various chemical synthesis and transformation studies. For example, Masters et al. (2011) discussed the importance of an acid additive in the synthesis of pyrido[1,2-a]benzimidazoles, demonstrating the compound's relevance in synthetic chemistry (Masters et al., 2011).

properties

IUPAC Name

4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-11-2-7-15-17-14(10-18(15)9-11)13-5-3-12(8-16)4-6-13/h2-7,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUGTBXSBNZLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Synthesis routes and methods

Procedure details

6-Methyl-2-(4'-bromophenyl)imidazo[1,2-a]pyridine (6.0 g) was mixed with 3.0 g of CuCN and 50 ml DMF. The mixture was refluxed for 24 hrs. The hot solution was then poured into a (1:4) ethylenediamine-water mixture (200 ml). Using chloroform, the compound was extracted. The chloroform layer was washed with water, dried and evaporated. The residue was crystallized and recrystallized from ethanol; yield; 3.4 g (69%); mp 225°-226° C.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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